(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid

Catalog No.
S13788245
CAS No.
M.F
C6H10ClNO2
M. Wt
163.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid

Product Name

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid

IUPAC Name

(E,2R)-2-amino-5-chloro-4-methylpent-4-enoic acid

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

InChI

InChI=1S/C6H10ClNO2/c1-4(3-7)2-5(8)6(9)10/h3,5H,2,8H2,1H3,(H,9,10)/b4-3+/t5-/m1/s1

InChI Key

VTDKHKIOIPWXCM-QLSVQJPWSA-N

Canonical SMILES

CC(=CCl)CC(C(=O)O)N

Isomeric SMILES

C/C(=C\Cl)/C[C@H](C(=O)O)N

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10ClNO2C_6H_{10}ClNO_2 and a molecular weight of 163.60 g/mol. This compound features a chiral center at the second carbon, which contributes to its unique properties and biological activities. The presence of an amino group, a chlorine atom, and a double bond in its structure makes it a subject of interest in both synthetic organic chemistry and biological research.

  • Oxidation: The compound can be oxidized to yield different products depending on the reagents used. For instance, oxidation can convert the amino group into an imine or the alcohol into a carbonyl group.
  • Reduction: Reduction reactions can transform the keto group into a hydroxyl group, altering its reactivity and solubility.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Controlled temperatures and pH levels are typically maintained to ensure selective transformations.

Research indicates that (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid exhibits significant biological activity. It interacts with specific molecular targets, influencing various metabolic pathways. Its mechanism of action often involves acting as a substrate for enzymes, leading to the formation of reactive intermediates that participate in bio

The synthesis of (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid can be achieved through several methods:

  • Chiral Auxiliary Method: Utilizing chiral auxiliaries such as oxazolidinones allows for the introduction of chirality in a controlled manner. This method typically involves acylation followed by enolate addition and subsequent cleavage.
  • Direct Amination: Starting from suitable precursors, direct amination can introduce the amino group under specific conditions, often involving catalysts to enhance yield.
  • Halogenation: Chlorination of precursors can be performed to introduce the chlorine atom at the desired position before further functionalization.

These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors.

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.
  • Biochemical Research: The compound is used in studies investigating enzyme mechanisms and metabolic pathways.
  • Agriculture: Its properties may be explored for developing agricultural chemicals or pesticides.

Interaction studies involving (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid focus on its binding affinities with specific proteins and enzymes. These studies help elucidate its role in metabolic pathways and its potential therapeutic applications. Techniques such as surface plasmon resonance are commonly employed to assess these interactions quantitatively.

Several compounds share structural similarities with (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid:

Compound NameMolecular FormulaUnique Features
2-Oxopent-4-enoic acidC5H8O3C_5H_8O_3Lacks amino group; primarily used in organic synthesis.
4-Hydroxy-3-pentenoic acidC5H8O3C_5H_8O_3Contains a hydroxyl group instead of amino; used in biochemical studies.
2-Amino-5-chloro-4-pentenoic acidC6H10ClNC_6H_{10}ClNSimilar structure but without methyl substitution; less versatile.
(2R)-2-Methylpent-4-enoic acidC6H10O2C_6H_{10}O_2Lacks chlorine; used in chiral synthesis applications.

Uniqueness

What distinguishes (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid from these compounds is its unique combination of an amino group, a chlorine atom, and a double bond at specific positions within its structure. This combination imparts distinct reactivity patterns and enhances its utility in various chemical and biological contexts.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

163.0400063 g/mol

Monoisotopic Mass

163.0400063 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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